![molecular formula C8H10ClNOS2 B13764082 Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German] CAS No. 73987-24-3](/img/structure/B13764082.png)

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

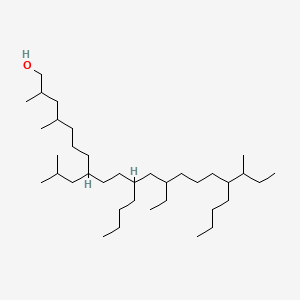

Pyridoxin-4,5-dimethylenedisulfid hydrochlorid, also known as Pyridoxine hydrochloride, is a form of vitamin B6. It is a water-soluble vitamin that is naturally present in many foods and is used as a dietary supplement. Pyridoxine hydrochloride is essential for the metabolism of proteins, fats, and carbohydrates and plays a crucial role in the production of neurotransmitters and red blood cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The industrial synthesis of Pyridoxine hydrochloride typically involves the condensation of cyanoacetamide with 8-dicarbonyl compounds. This method, developed in the mid-20th century, has been refined over the years to increase yield and reduce costs. The process involves the formation of 1,3-oxazole derivatives, which are then subjected to diene condensation to form the pyridine ring structure. The final steps include catalytic hydrogenation and purification to obtain Pyridoxine hydrochloride .

Industrial Production Methods: Pyridoxine hydrochloride is produced on an industrial scale in several countries, including the USA, Switzerland, Japan, and Germany. The production process involves large-scale chemical synthesis, followed by purification and quality control to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridoxine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and its role as a coenzyme in numerous enzymatic processes .

Common Reagents and Conditions: Common reagents used in the reactions involving Pyridoxine hydrochloride include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Pyridoxine hydrochloride include its phosphorylated derivatives, such as Pyridoxal 5’-phosphate, which is the active coenzyme form of vitamin B6. These derivatives play a vital role in amino acid metabolism and neurotransmitter synthesis .

Wissenschaftliche Forschungsanwendungen

Pyridoxine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its role in preventing and treating vitamin B6 deficiency, sideroblastic anemia, and certain types of epilepsy. It is also used in the treatment of side effects associated with isoniazid therapy for tuberculosis .

In the industrial sector, Pyridoxine hydrochloride is used in the formulation of dietary supplements and fortified foods. It is also employed in the production of pharmaceuticals and as a standard reference material in analytical chemistry .

Wirkmechanismus

Pyridoxine hydrochloride exerts its effects by being converted into its active form, Pyridoxal 5’-phosphate, in the body. This active form acts as a coenzyme in various enzymatic reactions, including the metabolism of amino acids, neurotransmitters, and lipids. Pyridoxal 5’-phosphate binds to specific enzymes and facilitates the transfer of functional groups, thereby regulating numerous biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Pyridoxine hydrochloride is part of the vitamin B6 family, which includes Pyridoxal and Pyridoxamine. These compounds share similar structures and functions but differ in their specific roles and biological activities. Pyridoxal 5’-phosphate, for example, is the most active form and is involved in a broader range of enzymatic reactions compared to Pyridoxine and Pyridoxamine .

List of Similar Compounds:- Pyridoxal

- Pyridoxamine

- Pyridoxal 5’-phosphate

- Pyridoxamine 5’-phosphate

These compounds collectively contribute to the overall vitamin B6 activity in the body and are essential for maintaining various physiological functions .

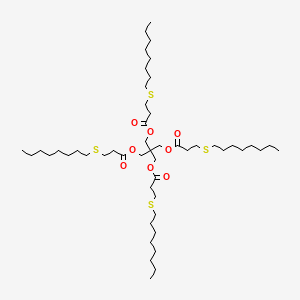

Eigenschaften

CAS-Nummer |

73987-24-3 |

|---|---|

Molekularformel |

C8H10ClNOS2 |

Molekulargewicht |

235.8 g/mol |

IUPAC-Name |

7-methyl-1,4-dihydrodithiino[4,5-c]pyridin-6-ium-8-ol;chloride |

InChI |

InChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H |

InChI-Schlüssel |

OWQSCRAHATZPIW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=[NH+]C=C2CSSCC2=C1O.[Cl-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(diethylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13764030.png)

![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)

![1-[8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B13764056.png)

![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)